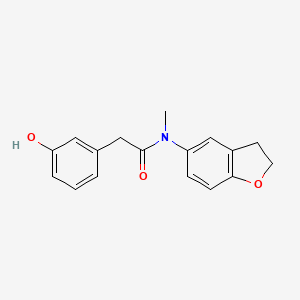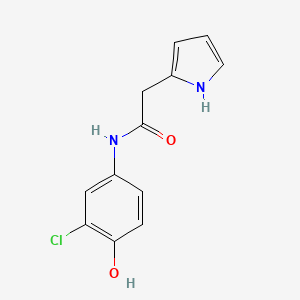![molecular formula C17H25NO3 B7647983 N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide, also known as DOPA-PEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide is based on its ability to form covalent bonds with various molecules. The hydroxyl group of this compound can undergo nucleophilic substitution reactions with carboxylic acids, amines, and thiol groups. This allows this compound to form stable conjugates with drugs, targeting moieties, and biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has also been shown to improve the pharmacokinetic properties of drugs by increasing their solubility and stability. In tissue engineering, this compound has been shown to promote cell adhesion and proliferation, as well as tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in lab experiments is its versatility and ability to form stable conjugates with various molecules. It also has a high solubility in water, making it easy to handle and administer. However, one of the limitations of using this compound is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several future directions for the use of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in scientific research. One potential application is in the development of targeted drug delivery systems for cancer treatment. This compound can be conjugated to targeting moieties that specifically bind to cancer cells, allowing for more effective and targeted drug delivery. Another potential application is in the development of tissue-engineered scaffolds for organ regeneration. This compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration in the scaffold. Additionally, further studies can be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.
In conclusion, this compound is a versatile and promising chemical compound that has potential applications in drug delivery and tissue engineering. Its ability to form stable conjugates with various molecules and promote cell adhesion and tissue regeneration make it a valuable tool in scientific research. Further studies and optimizations of the synthesis method can unlock even more potential for the use of this compound in the future.
Métodos De Síntesis
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide can be synthesized through a two-step reaction process. First, 3-hydroxybenzoyl chloride is reacted with 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine to form this compound. Next, the resulting compound is reacted with polyethylene glycol (PEG) to produce this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide has been extensively studied for its potential applications in drug delivery and tissue engineering. In drug delivery, this compound can be used to improve the solubility and bioavailability of poorly soluble drugs. It can also be used to target specific tissues or cells by conjugating the compound to targeting moieties. In tissue engineering, this compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration.
Propiedades
IUPAC Name |
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,11-13-6-8-21-9-7-13)12-18-16(20)14-4-3-5-15(19)10-14/h3-5,10,13,19H,6-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRDGIGAJSRIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7647906.png)
![N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
![N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647937.png)
![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)

![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)